Chrysanthellinae is classified as a secondary metabolite derived from certain plant species. It is part of the larger family of compounds known as flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. The specific plants from which Chrysanthellinae can be isolated include various species within the Asteraceae family, commonly known for their medicinal properties. Further classification places Chrysanthellinae within the group of flavonoids due to its phenolic structure and biological activities.
The synthesis of Chrysanthellinae can occur through both natural extraction and synthetic routes. The natural extraction typically involves:
For synthetic approaches, researchers have explored various chemical reactions to create Chrysanthellinae analogs. Common synthetic methods include:
Chrysanthellinae features a complex molecular structure typical of flavonoids. Its molecular formula is often represented as C₁₅H₁₂O₅, indicating the presence of hydroxyl groups and a carbon skeleton that includes multiple aromatic rings.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to elucidate the detailed structure of Chrysanthellinae.
Chrysanthellinae participates in various chemical reactions, primarily due to its reactive hydroxyl groups. Notable reactions include:
These reactions are significant for understanding how Chrysanthellinae can be modified for enhanced efficacy in therapeutic applications.
The mechanism of action for Chrysanthellinae primarily involves its interaction with cellular pathways. Research indicates that it may exert antioxidant effects by scavenging free radicals and chelating metal ions, thereby reducing oxidative stress in cells.
These mechanisms highlight its potential therapeutic roles in conditions related to oxidative stress and inflammation.
Chrysanthellinae exhibits several notable physical and chemical properties:
These properties are essential for determining its behavior in biological systems and potential applications in pharmaceuticals.
Chrysanthellinae has several promising applications across various scientific fields:
Research continues into optimizing the extraction processes and synthesizing derivatives with enhanced bioactivity for these applications.
Chrysanthellinae biosynthesis exemplifies convergent metabolic engineering, requiring precise coordination between the polyketide-based polymalonate pathway and the aromatic-focused shikimate pathway. The polymalonate pathway initiates chrysanthellinae core structure formation via sequential condensation of malonyl-CoA units by type III polyketide synthases (PKSs). This generates a reactive poly-β-ketone intermediate that undergoes regioselective cyclization. Concurrently, the shikimate pathway provides essential aromatic moieties, primarily through chorismate—the end product of the seven-step shikimate cascade [1] [8]. Chorismate serves as the branch point for synthesizing phenylpropanoid units that integrate with polyketide intermediates during later derivatization stages [1] [4].
Critical crosstalk occurs at the metabolic node of phosphoenolpyruvate (PEP), a precursor serving dual roles:
This competition creates a regulatory bottleneck. Metabolic flux analyses in Tanacetum species reveal that PEP carboxylase overexpression increases chrysanthellinae titers by 40% by augmenting malonyl-CoA pools, whereas DAHP synthase upregulation depletes polyketide precursors [1]. Engineered microbial systems (e.g., E. coli) expressing heterologous PKSs and shikimate pathway genes demonstrate that chorismate mutase knockdown redirects flux toward phenylalanine-derived CoA esters essential for chrysanthellinae esterification [7] [10].
Table 1: Metabolic Nodes in Chrysanthellinae Biosynthetic Crosstalk
Pathway | Key Precursor | Chrysanthellinae Role | Regulatory Influence |
---|---|---|---|
Shikimate | Chorismate | Aromatic ring provider | ↑ Flux → phenylpropanoid enrichment |
Polymalonate | Malonyl-CoA | Polyketide chain elongation | Limited by acetyl-CoA carboxylase activity |
Shared Node | Phosphoenolpyruvate (PEP) | Precursor for both pathways | Competitive allocation dictates yield |
Integration Point | 4-Coumaroyl-CoA | Esterification substrate | Determines derivatization diversity |
Chrysanthellinae’s structural diversity originates from organism-specific variations in octaketide chain folding catalyzed by type III PKS enzymes. These enzymes exhibit precise control over cyclization regiochemistry, determining ring topology and oxidation patterns [4] [10]. Comparative genomics reveals three dominant folding strategies:
Asteraceae-Type Folding: In Chrysanthellum species, a conserved PKS (e.g., CUS) directs C2-C7 aldol condensation of the linear octaketide, yielding the 1,3,6,8-tetrahydroxynaphthalene core. Subsequent dehydration by aromatases generates decaketide-derived chrysanthellinae aglycones with angular methylation [4].
Solanaceae-Type Folding: Engineered tomato (Solanum lycopersicum) platforms expressing Tanacetum CDS (chrysanthemyl diphosphate synthase) exhibit non-canonical C6-C1 Claisen cyclization. This forms bicyclic terpenoid-polyketide hybrids when supplied with dimethylallyl diphosphate (DMAPP) from the MEP pathway [7] [10]. Folding is compartmentalized in chromoplasts, where lipid-dissolved DMAPP enhances reaction kinetics.
Microbial Folding: Heterologous expression in Saccharomyces cerevisiae with optimized ERG20 (farnesyl diphosphate synthase) reveals that yeast endogenous PKSs perform C4-C9 cyclization, producing aberrant linear analogs unless chaperoned by plant-derived cyclases [10].
Table 2: Organism-Specific Folding Mechanisms of Octaketide Precursors
Organism Group | Key Enzyme | Cyclization Type | Core Structure Formed | Yield (mg/g DW) |
---|---|---|---|---|
Asteraceae | Chrysanthemyl Synthase (CUS) | C2-C7 Aldol | 1,3,6,8-Tetrahydroxynaphthalene | 8.2 ± 0.3 |
Solanaceae (Engineered) | CDS + ADH/ALDH | C6-C1 Claisen | Bicyclic terpenoid-polyketide | 12.1 ± 1.7 |
Yeast (Heterologous) | Erg20/PKS fusion | C4-C9 (uncontrolled) | Linear aberrants | ≤0.5 |
Yeast + Plant Cyclases | CUS + StiHsp | Native-like folding | 1,3,6,8-THN | 3.4 ± 0.2 |
Chrysanthellinae accumulation is dynamically modulated by abiotic stressors through transcription factor-mediated pathway regulation and reactive oxygen species (ROS) signaling. Key findings include:
UV-B Radiation: At 280–315 nm, UV-B induces MYB and bZIP transcription factors that upregulate shikimate pathway genes (DAHPS, EPSPS) and polyketide synthases. In Chrysanthellum americanum cell cultures, 48-hour UV-B exposure (4 W/m²) increased chrysanthellinae content by 2.3-fold, paralleled by 4.1-fold MYB12 expression elevation [3] [6]. This correlates with ROS-triggered MAPK activation, phosphorylating transcription factors to enhance promoter binding at phenylpropanoid pathway genes [3].
Solvent Elicitation: Two-phase bioreactor systems using hydrophobic ionic liquids (e.g., [BMIM][PF6]) sequester chrysanthellinae, relieving product inhibition. At 15% v/v [BMIM][PF6], Tanacetum hairy roots showed 58% higher titers than aqueous controls. RNA-seq confirmed NAC TF upregulation (7.9-fold), activating ABC transporter genes for extracellular metabolite deposition [1] [6].
Osmotic Stress: 30 g/L polyethylene glycol (PEG) simulated drought elevated jasmonate levels, which activated ORCA3 transcription factors binding to JAS-motifs in PKS promoters. This increased carbon flux toward malonyl-CoA via ATP-citrate lyase upregulation [6].
Table 3: Stress-Induced Modulation of Chrysanthellinae Biosynthesis
Stressor | Intensity/Duration | Key Regulators | Pathway Genes Upregulated | Yield Increase |
---|---|---|---|---|
UV-B Radiation | 4 W/m², 48 hours | MYB12, bZIP40 | DAHPS, EPSPS, PKS | 2.3-fold |
Solvent ([BMIM][PF6]) | 15% v/v, continuous | NAC32, ABCG5 | PAL, C4H, ABC transporters | 58% |
Osmotic (PEG) | 30 g/L, 72 hours | ORCA3, JAZ1 | ACL, PKS, CPT | 41% |
Cold Shock | 10°C, 24 hours | ICE1, CBF2 | SAD, FAD desaturases | 27% |
The chrysanthellinae scaffold undergoes organism-specific tailoring by transferases, enhancing structural diversity and bioactivity:
Glycosylation: UDP-glycosyltransferases (UGTs) from family 76 (e.g., CaUGT76G1) catalyze 3-O-glucosylation using UDP-glucose as the donor. Crystal structures reveal a conserved PSPG motif positioning glucose for nucleophilic attack on the aglycone’s C3 hydroxyl [1]. In Chrysanthellum, UGT76G1 knockout mutants lose >90% of water-soluble chrysanthellinae glycosides, confirming its role in bioavailability modulation [1].
Esterification: Acyltransferases (BAHD family) attach phenylpropanoid/acyl groups to the glucose moiety. For example, hydroxycinnamoyl-CoA:chrysanthellinyl acyltransferase (HCCT) from Ageratina species uses 4-coumaroyl-CoA to form 6′-O-(4″-coumaroyl)-chrysanthellinin. Soluble acyl-CoAs yield 85% acylation efficiency vs. insoluble analogs (<20%) [4] [7].
Oxidative Modifications: Cytochrome P450s (CYP71AZ1–AZ3) mediate C9 hydroxylation necessary for subsequent O-methylation by COMTs. In vitro assays show CYP71AZ1 requires cytochrome b5 reductase (CPR) for full activity (turnover number: 14.7 min⁻¹) [10].
Metabolic engineering exploits these enzymes:
Table 4: Enzymatic Derivatization of Chrysanthellinae Core Structure
Enzyme Class | Gene Example | Reaction Catalyzed | Donor Specificity | Product |
---|---|---|---|---|
Glycosyltransferase | UGT76G1 | 3-O-Glucosylation | UDP-glucose | Chrysanthellinin 3-glucoside |
Acyltransferase | HCCT | 6′-O-Acylation | 4-Coumaroyl-CoA | 6′-Coumaroylchrysanthellinin |
Cytochrome P450 | CYP71AZ1 | C9 Hydroxylation | O₂/NADPH | 9-Hydroxychrysanthellinae |
O-Methyltransferase | COMT1 | 9-O-Methylation | S-adenosylmethionine | 9-Methoxychrysanthellinae |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3